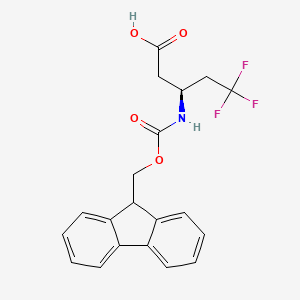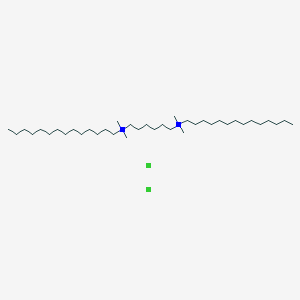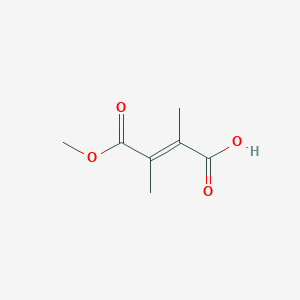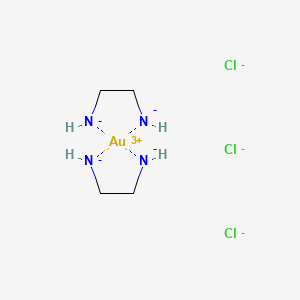
Trichlorobis(ethylenediamine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichlorobis(ethylenediamine)gold typically involves the reaction of gold(III) chloride with ethylenediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows: [ \text{AuCl}_3 + 2 \text{en} \rightarrow \text{[Au(en)}_2\text{Cl}_2]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pH, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trichlorobis(ethylenediamine)gold undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The gold(III) center can participate in redox reactions, where it can be reduced to gold(I) or gold(0) states.
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Ligand exchange reactions often involve the use of excess ligands like triphenylphosphine (PPh3) or thiol-containing compounds.
Major Products Formed:
Reduction: Reduction of this compound can yield gold nanoparticles or gold(I) complexes.
Substitution: Substitution reactions can produce a variety of gold(III) complexes with different ligands, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trichlorobis(ethylenediamine)gold has several applications in scientific research:
Wirkmechanismus
The mechanism by which Trichlorobis(ethylenediamine)gold exerts its effects, particularly in medicinal applications, involves its interaction with cellular components. The gold(III) center can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, resulting in antiproliferative effects on cancer cells. Additionally, the compound can induce oxidative stress, further contributing to its cytotoxic properties .
Vergleich Mit ähnlichen Verbindungen
Dichloro(ethylenediamine)gold(III): This compound has a similar structure but with only two chloride ligands.
Tris(ethylenediamine)gold(III): Contains three ethylenediamine ligands coordinated to the gold(III) center.
Uniqueness: Trichlorobis(ethylenediamine)gold is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with various ligands makes it versatile for different applications, particularly in catalysis and medicine .
Eigenschaften
Molekularformel |
C4H12AuCl3N4-4 |
|---|---|
Molekulargewicht |
419.49 g/mol |
IUPAC-Name |
2-azanidylethylazanide;gold(3+);trichloride |
InChI |
InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3 |
InChI-Schlüssel |
ZEBQADJVWIXIET-UHFFFAOYSA-K |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


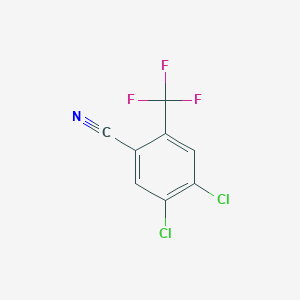
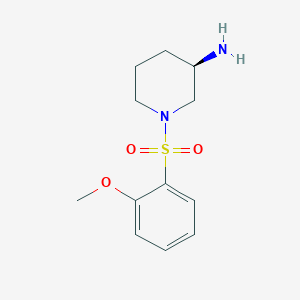

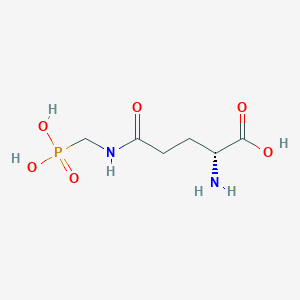
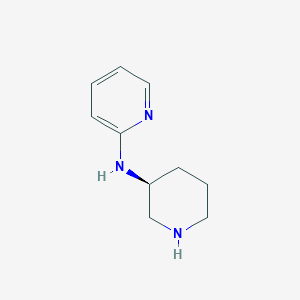
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
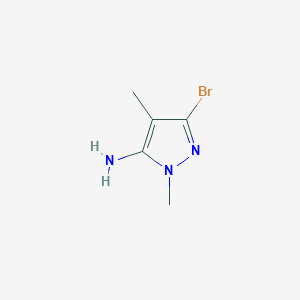
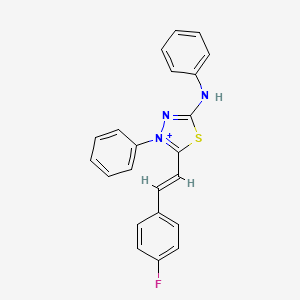

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
